molecular formula C8H9N3 B1315359 (1H-indazol-5-yl)methanamine CAS No. 267413-25-2

(1H-indazol-5-yl)methanamine

Numéro de catalogue: B1315359
Numéro CAS: 267413-25-2
Poids moléculaire: 147.18 g/mol
Clé InChI: AQMGFFLBKVOJLW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1H-indazol-5-yl)methanamine is a chemical compound with the molecular formula C8H9N3 It is a derivative of indazole, a bicyclic heterocycle consisting of a benzene ring fused to a pyrazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1H-indazol-5-yl)methanamine typically involves the reaction of indazole with formaldehyde and ammonia or an amine. One common method is the reductive amination of indazole-5-carbaldehyde with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reductive amination processes, optimized for yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms, such as amines or hydrides.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms such as primary or secondary amines.

    Substitution: Various substituted indazole derivatives.

Applications De Recherche Scientifique

Biological Activities

Research indicates that (1H-indazol-5-yl)methanamine exhibits a variety of biological activities, making it a candidate for further pharmacological studies. Some notable areas include:

  • Neurological Effects : Indazole derivatives have shown potential in influencing neurotransmitter systems, suggesting applications in treating neurological disorders such as depression and anxiety .
  • Anticancer Properties : Preliminary studies indicate that compounds with indazole structures may possess anticancer activities by inhibiting tumor growth and inducing apoptosis in cancer cells .
  • Antimicrobial Activity : There is emerging evidence that this compound may exhibit antimicrobial properties, which could be beneficial in developing new antibiotics .

Potential Therapeutic Applications

The unique properties of this compound position it as a promising candidate for various therapeutic applications:

Therapeutic Area Potential Application
NeurologyTreatment for depression and anxiety disorders
OncologyAnticancer agent targeting specific cancer pathways
Infectious DiseasesDevelopment of new antimicrobial agents

Case Studies and Research Findings

Several studies have explored the effects of this compound and its derivatives:

  • Indazole Derivatives in Cancer Research : A study found that certain indazole derivatives exhibited significant cytotoxicity against various cancer cell lines, highlighting their potential as chemotherapeutic agents .
  • Neurotransmitter Modulation : Research has indicated that indazole derivatives can modulate serotonin and dopamine levels, which are critical in managing mood disorders .
  • Antimicrobial Testing : Investigations into the antimicrobial efficacy of this compound revealed promising results against several bacterial strains, suggesting its utility in combating resistant infections .

Mécanisme D'action

The mechanism of action of (1H-indazol-5-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological context and the specific derivatives of the compound being studied.

Comparaison Avec Des Composés Similaires

    (3-methyl-1H-indazol-5-yl)methanamine: Similar structure with a methyl group at the 3-position.

    (1-methyl-1H-indazol-5-yl)methanamine: Similar structure with a methyl group at the 1-position.

Uniqueness: (1H-indazol-5-yl)methanamine is unique due to its specific substitution pattern on the indazole ring, which can influence its chemical reactivity and biological activity. The presence of the methanamine group at the 5-position can lead to different interactions and properties compared to its methyl-substituted analogs.

Activité Biologique

(1H-indazol-5-yl)methanamine, a derivative of indazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

The compound is characterized by its indazole structure, which consists of a five-membered ring containing two nitrogen atoms. Its hydrochloride form enhances solubility and stability, making it suitable for various biological applications. The molecular formula is C8H10ClN3, and it is often used as a building block in the synthesis of more complex organic molecules.

Antimicrobial Properties

Studies indicate that this compound exhibits significant antimicrobial effects. It has been shown to inhibit various kinases, including:

  • ALK (Anaplastic Lymphoma Kinase)
  • FGFR (Fibroblast Growth Factor Receptor)

These kinases are crucial for cell proliferation and survival, making them attractive targets for cancer therapy.

Antiprotozoal Activity

Recent research highlights the antiprotozoal activity of this compound against pathogens such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. In vitro studies revealed that derivatives of this compound demonstrated greater potency than the parent indazole compound, with IC50 values significantly lower than previously reported .

The mechanism through which this compound exerts its biological effects involves interaction with various molecular targets:

  • Kinase Inhibition : The compound's ability to inhibit kinases contributes to its anticancer properties. For instance, it disrupts the phosphorylation processes critical for tumor growth and survival .
  • Antimicrobial Mechanisms : The exact pathways remain under investigation but may involve disruption of cellular processes in pathogens.

Structure-Activity Relationship (SAR)

A comparative analysis of this compound and related compounds reveals insights into its biological activity:

Compound Name Structure Features Unique Aspects
IndazoleFive-membered ring with two nitrogensBasic structure; widely studied in medicinal chemistry
BenzimidazoleAdditional benzene ringKnown for anti-inflammatory properties
PyrazoleSimilar five-membered ring structureExhibits diverse biological activities

This compound is distinguished by its specific substitution pattern that enhances its therapeutic potential compared to these analogs.

Study on IRE1α Kinase Inhibition

In a study assessing the inhibition of IRE1α, a key enzyme involved in the unfolded protein response, derivatives of this compound were evaluated for their binding affinity and inhibitory effects. The results indicated that specific substitutions on the indazole ring significantly influenced the compound's potency against IRE1α autophosphorylation, showcasing its potential as a selective inhibitor in cancer therapies .

Antiprotozoal Efficacy Evaluation

A comprehensive evaluation of various derivatives against protozoan infections revealed that modifications to the indazole scaffold led to enhanced activity against E. histolytica. The most potent derivatives exhibited IC50 values significantly lower than those of traditional treatments, indicating a promising avenue for drug development targeting protozoal infections .

Propriétés

IUPAC Name

1H-indazol-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-4-6-1-2-8-7(3-6)5-10-11-8/h1-3,5H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMGFFLBKVOJLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40477479
Record name (1H-indazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40477479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267413-25-2
Record name (1H-indazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40477479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of LiAl H4 (0.76 g, 20.1 mmol) in THF (10 mL) cooled to 0° C. was added a solution of 5-cyanoindazole (0.64 g, 4.47 mmol) in THF (10 mL) dropwise. After 0.5 h the reaction mixture was warmed to reflux for 2 h, then cooled to 0° C. and quenched by the careful addition of water (0.76 mL), 1.0 N sodium hydroxide (0.76 mL), and water (2.28 mL). This mixture was filtered through a pad of celite and washed with THF/MeOH (3:1, 300 mL). Removal of the solvent in vacuo provided a solid which was purified via flash column chromatography (25×150 mm column; elution with MeOH:CH2Cl2:CH2Cl2 saturated with NH3, 10:60:30). This afforded the title compound as a light yellow solid:
Quantity
0.64 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution-of LiAlH4 (0.76 g, 20.1 mmol) in THF (10 mL) cooled to 0° C. was added a solution of 5-cyanoindazole (0.64 g, 4.47 mmol) in THF (10 mL) dropwise. After 0.5 h the reaction mixture was warmed to reflux for 2 h, then cooled to 0° C. and quenched by the careful addition of water (0.76 mL), 1.0 N sodium hydroxide (0.76 mL), and water (2.28 mL). This mixture was filtered through a pad of celite and washed with THF/MeOH (3:1, 300 mL). Removal of the solvent in vacuo provided a solid which was purified via flash column chromatography (25×150 mm column; elution with MeOH:CH2Cl2:CH2Cl2 saturated with NH3, 10:60:30). This afforded the title compound as a light yellow solid:
Quantity
0.76 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 1H-indazole-5-carbonitrile (100 mg, 0.699 mmol) in tetrahydrofuran (4 ml) was added to a solution of lithium aluminum hydride (53 mg, 1.40 mmol) in tetrahydrofuran (4 ml) at room temperature, and the resulting mixture was refluxed for 2 hours. Subsequently, water (0.053 ml), a 2N-aqueous lithium hydroxide solution (0.106 ml) and water (0.212 ml) were added in that order to the reaction solution and stirred, followed by filtration. The solvent was distilled off under reduced pressure and the residue was dried under reduced pressure to obtain 1-(1H-indazol-5-yl)methanamine (97 mg, 94%).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
53 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0.053 mL
Type
reactant
Reaction Step Two
Quantity
0.106 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.212 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

To a suspension of 1H-indazole-5-carbonitrile (0.235 g, 1.64 mmol) in THF (6 mL) was added 2 mL of 2 N ammonia in methanol and the flask was charged with 0.05 g Raney® 2800 nickel. A hydrogen balloon was attached to the flask and the system was purged 3 times with hydrogen. After stirring vigorously overnight the reaction mixture was diluted with methanol and filtered through a pad of celite. The solvent was evaporated in vacuo to provide 1-(1H-indazole-5-yl)methanamine.
Quantity
0.235 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1H-indazol-5-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(1H-indazol-5-yl)methanamine
Reactant of Route 3
Reactant of Route 3
(1H-indazol-5-yl)methanamine
Reactant of Route 4
Reactant of Route 4
(1H-indazol-5-yl)methanamine
Reactant of Route 5
Reactant of Route 5
(1H-indazol-5-yl)methanamine
Reactant of Route 6
Reactant of Route 6
(1H-indazol-5-yl)methanamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.